

Initial Biological Activity of Jobosic Acid: A Technical Overview

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Compound of Interest

Compound Name: *Jobosic acid*

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This technical guide provides an in-depth analysis of the initial biological activities of **Jobosic acid**, a novel saturated fatty acid. The document summarizes key quantitative data, details experimental methodologies for cited biological assays, and presents visual representations of experimental workflows and conceptual relationships.

Introduction

Jobosic acid (2,5-dimethyltetradecanoic acid) is a recently identified natural product isolated from a marine algae and cyanobacteria library.^{[1][2]} Initial screenings have revealed its potential as a selective inhibitor of key protein interactions and enzymatic activities associated with the SARS-CoV-2 virus.^{[1][2]} Preliminary structure-activity relationship (SAR) studies indicate that the carboxylic acid moiety is essential for its biological function, as esterification to methyl or benzyl derivatives results in a loss of activity.^{[1][2]} Further investigations into its absolute configuration and specific mechanism of action are ongoing.^{[1][2]}

Quantitative Biological Activity Data

The primary biological activities of **Jobosic acid** identified to date are its inhibitory effects on the SARS-CoV-2 spike protein receptor-binding domain (RBD) interaction with angiotensin-converting enzyme 2 (ACE2) and the viral main protease (Mpro). The quantitative data for these activities are summarized in the tables below.

Table 1: Inhibitory Activity of Jobosic Acid against SARS-CoV-2 Targets

Target	Assay Type	IC50 (µg/mL)	IC50 (µM)
Spike-RBD/ACE-2 Interaction	AlphaLISA	3.0	11
Main Protease (Mpro)	Fluorescence-based	7.5	29

Data sourced from Matos-Hernández et al., 2024.[\[1\]](#)

Table 2: Selectivity of Jobosic Acid

Primary Target	Counter-Screen Target	Selectivity Index (SI)
Spike-RBD/ACE-2	PD-1/PD-L1	>35
Mpro	Cathepsin L	7.5
Mpro	Thrombin	>13

Data sourced from Matos-Hernández et al., 2024.[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial characterization of **Jobosic acid**'s biological activity.

Spike-RBD/ACE-2 Interaction Inhibition Assay (AlphaLISA)

This assay quantifies the ability of **Jobosic acid** to disrupt the interaction between the SARS-CoV-2 spike protein's receptor-binding domain (RBD) and the human ACE2 receptor using AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology.

- Materials:
 - Recombinant human ACE2 protein

- Recombinant SARS-CoV-2 Spike-RBD protein
- AlphaLISA anti-tag acceptor beads
- Streptavidin-coated donor beads
- Assay buffer (e.g., PBS with 0.05% BSA)
- **Jobosic acid** (and other test compounds)
- Microplate reader capable of AlphaLISA detection
- Procedure:
 - Prepare serial dilutions of **Jobosic acid** in the assay buffer.
 - In a 384-well microplate, add the ACE2 protein solution.
 - Add the diluted **Jobosic acid** or control solutions to the wells.
 - Add the Spike-RBD protein solution to the wells.
 - Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the protein-protein interaction and inhibitor binding to reach equilibrium.
 - Add a mixture of AlphaLISA acceptor and donor beads to the wells.
 - Incubate the plate in the dark at room temperature for a specified time (e.g., 30-60 minutes) to allow for bead-protein binding.
 - Read the plate on a compatible microplate reader with excitation at 680 nm and emission detection at 615 nm.
 - The IC₅₀ values are calculated from the resulting dose-response curves.

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (Fluorescence-based)

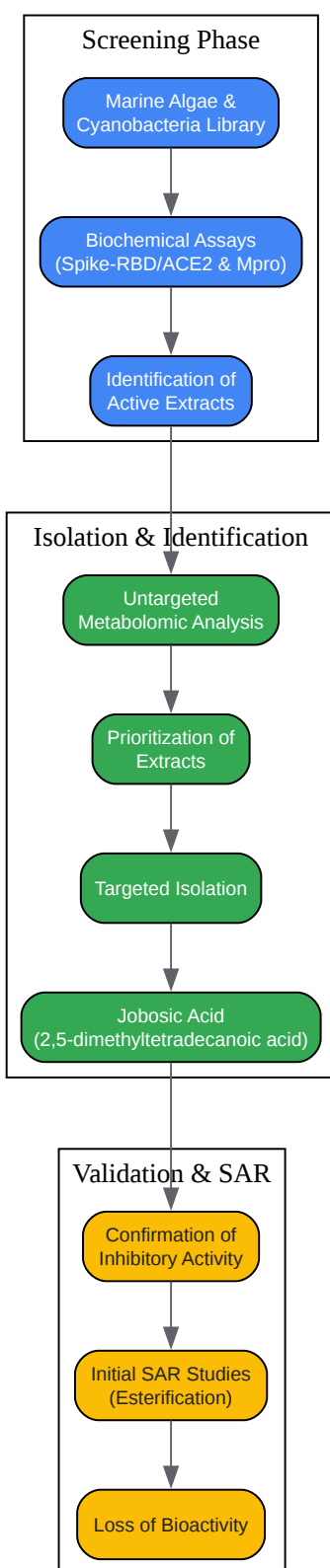
This assay measures the inhibition of the enzymatic activity of the SARS-CoV-2 main protease (Mpro) using a fluorogenic substrate.

- Materials:
 - Recombinant SARS-CoV-2 Mpro enzyme
 - Fluorogenic Mpro substrate (e.g., a FRET-based peptide)
 - Assay buffer (e.g., Tris-HCl buffer with reducing agents like DTT)
 - **Jobosic acid** (and other test compounds)
 - Fluorescence microplate reader
- Procedure:
 - Prepare serial dilutions of **Jobosic acid** in the assay buffer.
 - In a suitable microplate, add the Mpro enzyme solution.
 - Add the diluted **Jobosic acid** or control solutions to the wells.
 - Pre-incubate the enzyme and inhibitor at a controlled temperature for a specified time to allow for binding.
 - Initiate the enzymatic reaction by adding the fluorogenic Mpro substrate to all wells.
 - Monitor the increase in fluorescence over time using a fluorescence microplate reader with appropriate excitation and emission wavelengths for the specific substrate.
 - The rate of the enzymatic reaction is determined from the linear phase of the fluorescence signal increase.
 - The IC₅₀ values are calculated by plotting the percentage of Mpro inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

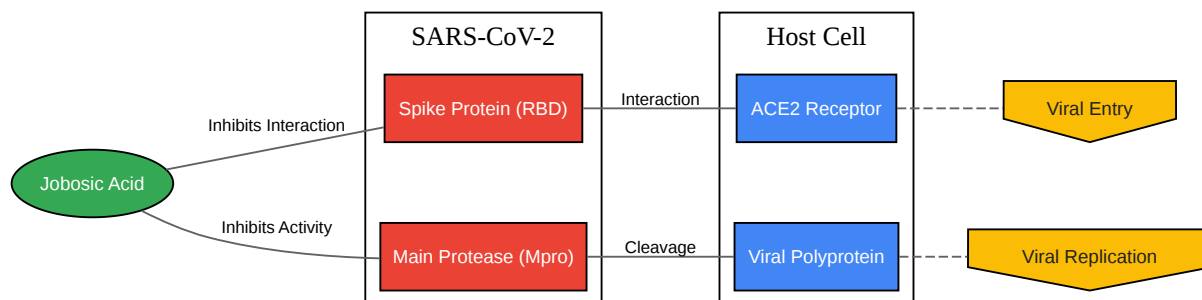
As the biological activity of **Jobosic acid** is a recent discovery, the specific cellular signaling pathways affected by its action have not yet been elucidated. The primary mechanism appears to be direct inhibition of viral protein interactions and enzymatic activity.

Below are diagrams illustrating the experimental workflow for screening and the proposed inhibitory mechanism of **Jobosic acid**.



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Caption: Experimental workflow for the discovery of **Jobosic acid**.



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Caption: Proposed inhibitory mechanism of **Jobosic acid** on SARS-CoV-2.

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References

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- 2. Metabolomic Analysis and Antiviral Screening of a Marine Algae Library Yield Jobosic Acid (2,5-Dimethyltetradecanoic Acid) as a Selective Inhibitor of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
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